

## What is the chemical structure of PF-03814735?

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on PF-03814735

#### Introduction

**PF-03814735** is a potent, orally bioavailable small molecule that acts as a reversible, ATP-competitive inhibitor of Aurora kinases A and B.[1][2][3] It has been investigated for its potential as an antineoplastic agent in the treatment of advanced solid tumors.[4][5][6] The Aurora kinase family plays a crucial role in the regulation of mitosis, and their overexpression is implicated in various cancers.[4] **PF-03814735**'s mechanism of action involves the inhibition of these kinases, leading to defects in cell division and proliferation.[5]

## **Chemical Structure**

The chemical structure of **PF-03814735** is formally described by its IUPAC name and can be represented by its SMILES string.

- IUPAC Name: N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide[7]
- Molecular Formula: C23H25F3N6O2[1][7]
- Molecular Weight: 474.48 g/mol [1]
- CAS Number: 942487-16-3[1][7]



SMILES: O=C(CNC(C)=O)N1[C@@H]2C3=C(C=C(NC4=NC(NC5CCC5)=C(C(F) (F)F)C=N4)C=C3)[C@H]1CC2[1]

# **Mechanism of Action & Signaling Pathway**

**PF-03814735** primarily functions by inhibiting Aurora kinases A and B.[1] The Aurora kinase family consists of serine/threonine kinases that are essential for mitotic progression.[8] Inhibition of Aurora A leads to defects in mitotic spindle assembly, while inhibition of Aurora B interferes with chromosome alignment and cytokinesis, often resulting in polyploidy and cell death.[8] In cellular assays, **PF-03814735** has been shown to reduce the levels of phospho-Aurora A, phospho-Aurora B, and phosphohistone H3, which is a downstream substrate of Aurora B.[1][4] This leads to a blockage of cytokinesis, inhibition of cell proliferation, and the formation of polyploid, multinucleated cells.[1][4]



Click to download full resolution via product page

Mechanism of action of **PF-03814735** on the Aurora kinase signaling pathway.

# **Quantitative Data**



## In Vitro Kinase Inhibition Profile

**PF-03814735** is a potent inhibitor of Aurora kinases A and B and also shows activity against other kinases at higher concentrations.[3][9]

| Kinase   | IC50 (nM)    | % Inhibition at 100 nM |
|----------|--------------|------------------------|
| Aurora A | 0.8          | ≥90%                   |
| Aurora B | 5            | ≥90%                   |
| Flt1     | 10           | Not Reported           |
| FAK      | 22           | Not Reported           |
| TrkA     | 30           | Not Reported           |
| FLT3     | Not Reported | ≥90%                   |
| JAK2     | Not Reported | ≥90%                   |
| TrkB     | Not Reported | ≥90%                   |
| RET      | Not Reported | ≥90%                   |
| MST3     | Not Reported | ≥90%                   |
| Abl      | Not Reported | 50%                    |

Data sourced from multiple studies.[2][8][9]

# In Vivo Pharmacodynamics in HCT-116 Xenograft Model

Oral administration of **PF-03814735** to mice with HCT-116 xenograft tumors resulted in a rapid decrease in the phosphorylation of histone H3.[10]

| Time Post-Dose (20 mg/kg) | Plasma Concentration (ng/mL) | % Inhibition of Phospho-<br>Histone H3 |
|---------------------------|------------------------------|----------------------------------------|
| 1 hour                    | ~1200                        | 96%                                    |
| 7 hours                   | ~200                         | Returned to normal                     |



Data represents mean values from four mice at each time point.[10]

# Experimental Protocols Cell Proliferation Assay

To assess the antiproliferative activity of **PF-03814735**, various human tumor cell lines (e.g., HCT-116, HL-60, A549, and H125) were used.[10] A specific protocol for evaluating the required exposure time for antiproliferative effects in HL-60 cells involved the following steps:

- HL-60 cells were cultured in RPMI medium supplemented with 15% heat-inactivated fetal bovine serum.[9]
- Cells were exposed to different concentrations of **PF-03814735** for varying durations: 4, 8, 12, 24, and 48 hours.[9] A continuous 72-hour exposure was also evaluated.[9]
- Following the exposure period, a washout step was performed, and the cells were incubated in fresh growth media without the inhibitor for the remainder of a 72-hour assay period.[9]
- Cell counts were determined using a Coulter Counter.[9]
- Proliferation was calculated as the percent change from the number of untreated control cells.[9]

# In Vivo Xenograft Tumor Studies

The in vivo efficacy of **PF-03814735** was evaluated in mouse xenograft models.[1][4]

- Female nude or SCID beige mice were used for the studies.
- Human tumor cells (3 x 10<sup>6</sup> to 1 x 10<sup>7</sup> cells in 100 μL of PBS) or tumor fragments were implanted subcutaneously on the right flank of the mice.
- **PF-03814735** was formulated as a solution in cremophor EL (cremophor/ethanol/0.9% saline at a ratio of 12.5%/12.5%/75%) for oral administration.[9]
- Once-daily oral administration of PF-03814735 was performed at tolerable doses.[4]







- Tumor growth was monitored and compared to vehicle-treated control groups to determine the extent of tumor growth inhibition.[4]
- For pharmacodynamic studies, tumors and blood samples were collected at various time points after a single oral dose to measure drug concentration and biomarker modulation (e.g., phospho-histone H3 levels).[10]





Click to download full resolution via product page

Experimental workflow for an in vivo xenograft tumor study.



# **High-Content Immunofluorescence Imaging**

The cellular effects of **PF-03814735** were visualized using high-content immunofluorescence analysis.[9][10]

- MDA-MB-231 tumor cells were cultured and treated with **PF-03814735** (e.g., 300 nM) or a vehicle control for a specified period (e.g., 4 hours).[9][10]
- After treatment, the cells were fixed.[9]
- The fixed cells were stained with specific primary antibodies against proteins of interest (e.g., phospho-Aurora A, phospho-Aurora B, phospho-histone H3) and corresponding fluorescently labeled secondary antibodies.[9] DNA was counterstained with DAPI.[10]
- Images were acquired and analyzed using a high-content imaging system, such as the Thermo Scientific Cellomics ArrayScan HCS Reader.[10]
- Quantitative analysis of the fluorescence intensity was performed to determine the levels of the target proteins in individual cells.[10]

#### Conclusion

**PF-03814735** is a well-characterized Aurora kinase inhibitor with potent activity in both in vitro and in vivo models of cancer. Its mechanism of action, centered on the disruption of mitotic processes, has been clearly elucidated through various experimental approaches. The provided quantitative data and detailed protocols offer a comprehensive overview for researchers and drug development professionals interested in the further study and potential clinical application of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. medchemexpress.com [medchemexpress.com]







- 2. axonmedchem.com [axonmedchem.com]
- 3. Aurora Kinase compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 4. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor PF-03814735 in advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pf-03814735 | C23H25F3N6O2 | CID 51346455 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the chemical structure of PF-03814735?].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612103#what-is-the-chemical-structure-of-pf-03814735]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com